molecular formula C15H13N3O3 B2380334 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1334373-43-1

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2380334
CAS No.: 1334373-43-1
M. Wt: 283.287
InChI Key: NGMWBOLNTDARQS-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic system noted for its strong resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The specific substitution pattern on this core structure—featuring a 1-(p-tolyl) group , a 3-methyl substituent , and the critical 4-hydroxy-5-carboxylic acid pharmacophore—makes it a versatile building block for developing novel therapeutic agents. Research into analogous pyrazolo[3,4-b]pyridine structures has demonstrated their significant potential as inhibitors for various tyrosine kinases, a key target class in oncology and inflammatory diseases . Furthermore, the presence of the carboxylic acid and hydroxy groups offers multiple points for synthetic modification, enabling the creation of derivatives such as amides and esters for structure-activity relationship (SAR) studies or for tuning the compound's physicochemical properties . The primary research applications of this compound are in the design and synthesis of new biologically active molecules. Its structural features are commonly exploited in the development of potential treatments for conditions such as cancer, inflammatory diseases, and central nervous system (CNS) disorders, as related compounds have shown activities including anxiolytic and anticonvulsant effects . The compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-8-3-5-10(6-4-8)18-14-12(9(2)17-18)13(19)11(7-16-14)15(20)21/h3-7H,1-2H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMWBOLNTDARQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)C(=CN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity/Properties Reference(s)
Target Compound 4-OH, 3-CH3, 1-p-tolyl, 5-COOH Potential antiviral and enzyme inhibition (inferred from SAR)
4-Amino-1-(2-chloro-2-phenylethyl) derivatives 4-NH2, 5-COOEt A1 adenosine receptor antagonists (Ki < 10 nM)
Ethyl 1-methyl-4-(methylthio)-3-phenyl-6-(p-tolyl) derivative 4-SCH3, 5-COOEt → 5-COOH post-hydrolysis Improved solubility and pharmacokinetics upon hydrolysis to carboxylic acid
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl) derivative 4-COOH, 6-cyclopropyl, 1-(4-methylbenzyl) Anticancer and antimicrobial activity (specific targets not detailed)
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrimidine fusion, 4-imino group Structural isomer with distinct electronic properties

Key Comparisons

Position 4 Modifications Hydroxy vs. Amino Groups: The target compound’s 4-OH group may engage in hydrogen bonding but lacks the strong basicity of 4-NH2 groups found in A1 adenosine receptor antagonists (e.g., Ki = 50 nM for 4-amino derivatives) . Carboxylic Acid vs. Ester: Hydrolysis of ethyl esters (e.g., compound 26c in ) to carboxylic acids enhances water solubility (logP reduction) and bioavailability.

3-Methyl Group: Provides steric stabilization without significant electronic effects, contrasting with 3-phenyl derivatives that exhibit enhanced π-stacking .

Biological Activity Trends Antiviral Activity: Pyrazolo[3,4-b]pyridine-5-carboxylic acids (e.g., compound 7 in ) show activity against vaccinia virus, suggesting the target compound may share similar mechanisms.

Physical Properties

  • Solubility : The carboxylic acid group increases aqueous solubility (predicted logP ≈ 1.32) compared to esters (logP ≈ 2.8 for ethyl esters) .
  • Ionization : The carboxylic acid (pKa ≈ 3.5) is ionized at physiological pH, favoring interactions with polar targets.

SAR Insights

  • Position 5 : Carboxylic acids or esters are critical for binding to enzymes/receptors. Ester-to-acid conversion (as in ) often enhances target engagement.
  • Position 1: Aryl groups (e.g., p-tolyl) improve binding pocket occupancy in adenosine receptors .
  • Position 4 : Electron-withdrawing groups (e.g., OH, NH2) enhance hydrogen bonding but may reduce metabolic stability.

Biological Activity

4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1334373-43-1) is a heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazolo[3,4-b]pyridine core with a hydroxyl group and a methyl group on the pyrazole ring. The structural formula can be represented as follows:

C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has been shown to inhibit the proliferation of breast cancer cells with an IC50 value in the micromolar range.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Activity
4-Hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamideStructureAnticancer, Antimicrobial
3-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidStructureLimited activity
4-Hydroxy-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidStructureModerate activity

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between aromatic acid chlorides and pyrazole precursors. For example, refluxing ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine in toluene, catalyzed by trifluoroacetic acid (TFA), yields structurally related pyrazolo[3,4-b]pyridines . Key variables include solvent choice (e.g., toluene or ethanol), catalyst loading (e.g., 30 mol% TFA), and temperature (reflux vs. room temperature), which can alter reaction kinetics and purity. IR, NMR, and mass spectrometry are critical for structural validation .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

  • Methodological Answer : Characterization relies on 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding. For instance, the hydroxyl group at position 4 and the carboxylic acid at position 5 produce distinct deshielding effects in NMR spectra. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). Challenges include signal overlap in crowded aromatic regions and dynamic proton exchange in polar solvents, which can be mitigated by using deuterated DMSO for solubility and stability .

Q. What are the primary physicochemical properties (e.g., logP, solubility) relevant to its use in biological assays?

  • Methodological Answer : Experimental logP values (e.g., ~1.64) suggest moderate hydrophobicity, requiring solvents like DMSO for in vitro studies. Solubility can be enhanced via carboxylate salt formation or co-solvents (e.g., PEG-400). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which is crucial for storage and handling .

Advanced Research Questions

Q. How do substituent modifications at positions 3 and 5 affect biological activity and target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that the 3-methyl group enhances metabolic stability, while the 5-carboxylic acid moiety is critical for hydrogen bonding with enzymatic targets like glycogen synthase kinase-3 (GSK-3). Introducing electron-withdrawing groups (e.g., Cl at the p-tolyl ring) can improve binding affinity by modulating electron density. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations validate these interactions .

Q. What computational strategies are used to predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites (e.g., C7 in related pyrazolo[3,4-b]pyridines). Time-dependent DFT (TD-DFT) models UV-Vis spectra, while natural bond orbital (NBO) analysis identifies hyperconjugative interactions influencing stability. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. How can contradictions in reported biological data (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling, reduce false positives. Purity should be confirmed via HPLC-MS with ≥95% threshold, as impurities <5% can skew dose-response curves .

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow chemistry minimizes side reactions during scale-up. Chiral stationary phases (e.g., amylose-based columns) resolve racemic mixtures, while asymmetric catalysis (e.g., Rhodium-BINAP complexes) ensures stereochemical control. Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

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